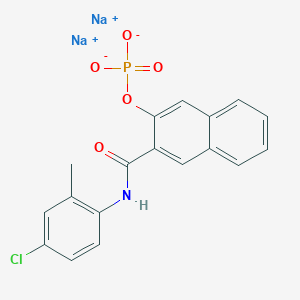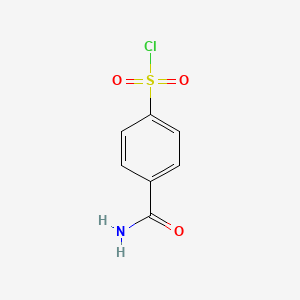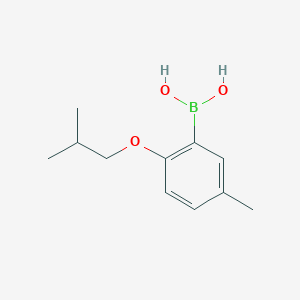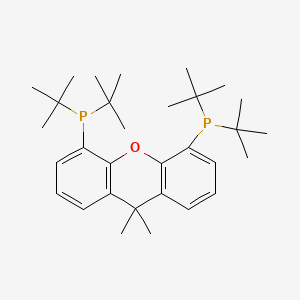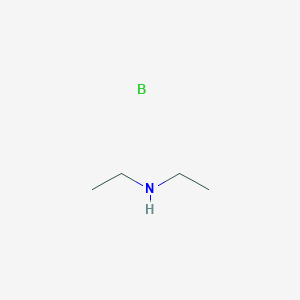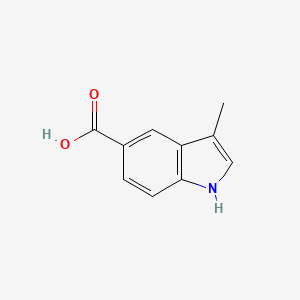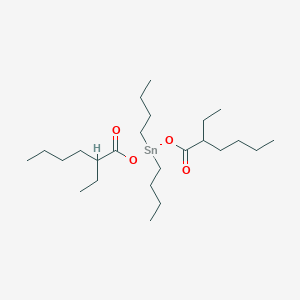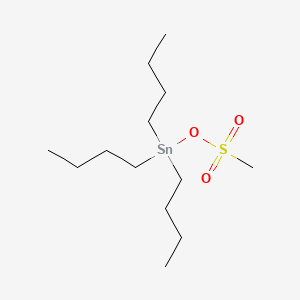
N-丙基-3-甲基吡啶鎓双(三氟甲基磺酰)酰亚胺
描述
N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide is a useful research compound. Its molecular formula is C11H14F6N2O4S2 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
热物理性质分析
PMPIm,与其他离子液体一样,表现出一系列对各种科学应用至关重要的热物理性质。 PMPIm 的密度、粘度、表面张力和声速可以精确测量,并且已知随温度升高而降低 。 这些性质对于设计和开发化学工艺至关重要,因为可以通过选择合适的阳离子/阴离子组合来调整这些性质以满足特定的工业需求 .
电化学
像 PMPIm 这样的离子液体在电化学中发挥着重要作用,尤其是在电池和燃料电池的开发中 。 它们的高离子电导率和热稳定性使其成为锂/钠离子电池和染料敏化太阳能电池中理想的电解质 。 此外,它们还用作合成导电聚合物和插层电极材料的介质 .
分离过程
PMPIm 能够溶解极性和非极性化合物,使其成为液体和气体分离过程的极佳介质 。 这种多功能性在化工行业特别有用,在化工行业,高效的分离技术对于纯化产品和减少浪费至关重要 .
生物技术
在生物技术中,PMPIm 可用于其不易燃性和溶解各种生物分子的能力。 这使其适用于酶固定和蛋白质结晶等应用,这些应用需要稳定且不易挥发的溶剂 .
传感器技术
PMPIm 已用于修饰电极,用于检测人尿样品中的多巴胺和尿酸等生物分子 。 其稳定性和导电特性使其成为创建灵敏可靠的生物传感器的绝佳选择 .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-methyl-1-propylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-5-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHAYTMSFWSOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583527 | |
| Record name | 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817575-06-7 | |
| Record name | 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


